molecular formula C6H8N2 B1285229 5-Ethylpyrimidine CAS No. 25193-94-6

5-Ethylpyrimidine

Cat. No. B1285229
CAS RN: 25193-94-6
M. Wt: 108.14 g/mol
InChI Key: MJTSPTRANGPNRJ-UHFFFAOYSA-N
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Description

5-Ethylpyrimidine is a chemical compound with the molecular formula C6H8N2 . It has a molecular weight of 108.14 g/mol . The IUPAC name for this compound is 5-ethylpyrimidine .


Synthesis Analysis

The synthesis of 5-ethylpyrimidine involves the creation of acyclic, cyclic, and deoxy sugar nucleosides . This includes 1-(2-hydroxyethoxymethyl), 1-(2-methoxyethoxymethyl), and 1-ethoxyethyl derivatives of 5-ethyl-uracil and 5-ethylcytosine .


Molecular Structure Analysis

The InChI representation of 5-Ethylpyrimidine is InChI=1S/C6H8N2/c1-2-6-3-7-5-8-4-6/h3-5H,2H2,1H3 . The Canonical SMILES representation is CCC1=CN=CN=C1 .


Chemical Reactions Analysis

Pyrimidine compounds, including 5-ethylpyrimidine, have attracted great interest in the field of organic synthesis due to their various chemical and biological applications .


Physical And Chemical Properties Analysis

5-Ethylpyrimidine has a molecular weight of 108.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 108.068748264 g/mol . The Topological Polar Surface Area is 25.8 Ų .

Scientific Research Applications

1. Cardiotoxicity in Chemotherapy

5-Ethylpyrimidine derivatives, particularly fluoropyrimidines like 5-fluorouracil (5-FU), are critical in chemotherapy regimens for solid malignancies. Their use, however, is limited by cardiotoxicity risks, which include chest pain, acute coronary syndrome, and myocardial infarction. Understanding these risks and managing them is vital for patient care during chemotherapy (Sara et al., 2018).

2. Pharmacokinetics in Cancer Treatment

The study of pharmacokinetics of fluoropyrimidines, including 5-FU and its derivatives, is essential to enhance their clinical utility. Knowledge about the distribution of enzymes controlling 5-FU activation and the synthesis of additional analogs can improve treatment efficacy and reduce toxicity (Myers et al., 1976).

3. Antiviral Applications

Some 5-ethylpyrimidine derivatives have shown potential in inhibiting viral replication, especially for hepatitis B. Compounds like 5-fluoro-2',3'-dideoxy-3'-thiacytidine have demonstrated significant antiviral activity in vitro, suggesting their potential in treating viral infections (Doong et al., 1991).

4. Photocatalytic Degradation in Environmental Applications

5-Ethylpyrimidine compounds, such as phenobarbital, have been studied for photocatalytic degradation in environmental contexts. Research in this area focuses on the efficient removal and mineralization of these compounds, which is crucial for environmental safety (Cao et al., 2013).

5. Cardiotoxicity Mechanisms and Management

Further research into the cardiotoxic effects of fluoropyrimidines, including understanding pathogenetic models and specific treatments, is important. This research helps in developing strategies to mitigate the cardiovascular risks associated with these compounds in cancer therapy (Depetris et al., 2018).

6. 5-FU Metabolism and Cancer Response

Understanding the metabolism of 5-FU is crucial for predicting and improving cancer treatment responses. Studies on gene expressions related to 5-FU metabolic pathways can lead to better prediction of clinical outcomes and individualized treatment strategies for cancer patients (Ichikawa, 2006).

properties

IUPAC Name

5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-3-7-5-8-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTSPTRANGPNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560225
Record name 5-Ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyrimidine

CAS RN

25193-94-6
Record name 5-Ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
K Takenaka, M Muraoka, T Tsuji - Journal of heterocyclic …, 1997 - Wiley Online Library
This paper describes the synthesis of acyclic, cyclic, and deoxy sugar nucleosides of 5‐ethylpyrimidine, ie, i) 1‐(2‐hydroxyethoxymethyl), 1‐(2‐methoxyethoxymethyl), and 1‐…
Number of citations: 2 onlinelibrary.wiley.com
J Shapira - The Journal of Organic Chemistry, 1962 - ACS Publications
In recent years, a wide variety of analogs ofthe pyrimidines and their derivatives have been pre-pared and tested for their antimetabolicproperties. However, the 5-alkyl derivatives have …
Number of citations: 17 pubs.acs.org
T Kulikowski, Z Zawadzki, D Shugar… - Journal of Medicinal …, 1979 - ACS Publications
… a-anomer 10 which, on thiation and amination, gave l-(aD-arabinofuranosyl)-5-ethylcytosine (4);(d) condensation of benzylated-halogenoarabinose with 2, 4-diethoxy-5-ethylpyrimidine …
Number of citations: 30 pubs.acs.org
T Kulikowski, D Shugar - Journal of Medicinal Chemistry, 1974 - ACS Publications
The a and ß anomers of 5-ethyl-2'-deoxycytidine have been prepared (a) by thiation and amination of the known a,/3-3', 5'-di-0-(p-chlorobenzoyl)-5-ethyl-2'-deoxyuridine and (b) by …
Number of citations: 37 pubs.acs.org
C Gao, H Dai, X Si, Y Zhang, L Liu, Z Wang… - Russian Journal of …, 2022 - Springer
In order to discover novel high efficiency and low toxic anticancer drugs, a series of novel 2-amino-5-ethylpyrimidine derivatives (XIIa–x) were designed and synthesized. Their …
Number of citations: 0 link.springer.com
BN Glover, LA Jones, BS Johnson… - The Journal of …, 2010 - ACS Publications
… (3a) in reaction with 2-chloro-5-ethylpyrimidine (Scheme 2). The 2-aminopyrimidine product (6… reaction of 5 with 2-chloro-5-ethylpyrimidine was accompanied by significant acid-induced …
Number of citations: 3 pubs.acs.org
A Teuerstein, BA Feit, G Navon - Journal of Inorganic and Nuclear …, 1974 - Elsevier
… 5-ethylpyrimidine, pyrazine, 4-methoxy-5ethylpyrimidine and 2,2'-bipyrimidine with Cu(I), Cu/ll} and AgO) were prepared. No complex was formed with 4,6-dimethoxy-5-ethylpyrimidine. …
Number of citations: 17 www.sciencedirect.com
VA Babkin, IA Korotkova, ES Titova - … -строительный университет», 2013 …, 2013 - sfvstu.ru
For the first time it is executed quantum chemical calculation of a molecule of 2-allylsulfanil-6-(3.5-dimethylbenzyl)-5-ethylpyrimidine-4 (3H)-OH method MNDO with optimization of …
Number of citations: 3 sfvstu.ru
YM Loksha - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
… Treatment of the sodium salt of arylacetonitriles (2a, 2b, 2c, 2d) with 2,4,6-trichloropyrimidine (1a) and/or 2,4,6-trichloro-5-ethylpyrimidine (1b) afforded 2-aryl-2-(2,6-dichloropyrimidin-4-…
Number of citations: 7 onlinelibrary.wiley.com
BA Feit, A Teuerstein - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
… of 5-ethylpyrimidine with transition metal ions, have been studied in this laboratory (6). It was of interest, in this connection, to prepare a related complex-forming polymer - poly-5-…
Number of citations: 9 onlinelibrary.wiley.com

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